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molecular formula C11H9ClN2 B1508188 3-Chloro-6'-methyl-2,3'-bipyridine CAS No. 849757-67-1

3-Chloro-6'-methyl-2,3'-bipyridine

Cat. No. B1508188
M. Wt: 204.65 g/mol
InChI Key: CWLWKJHQZSCNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07338950B2

Procedure details

The above boronic acid (4.2 mmol) was dissolved in acetonitrile (2 ml) and added to a 5 ml microwave vessel. To the solution was 6.9 mmol of 2,3-dichloropyridine (1.01 g), 53 mg of tetrakis(triphenylphosphine)palladium(0). After stirring until dissolution, 13.8 mmol of potassium carbonate (1.90 g) was added, followed by 1 ml of water. The mixture was then heated at 160° C. for 300 seconds. After reaction completion, the solvents were evaporated under vacuum. The target compound was purified by HPLC to give a yellow solid (800 mg; 85%).
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
53 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(O)O.Cl[C:5]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][N:6]=1.C(=O)([O-])[O-].[K+].[K+].O.[C:19](#[N:21])[CH3:20]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:11][C:10]1[C:5]([C:20]2[CH:19]=[N:21][C:9]([CH3:10])=[CH:8][CH:7]=2)=[N:6][CH:7]=[CH:8][CH:9]=1 |f:2.3.4,^1:25,27,46,65|

Inputs

Step One
Name
Quantity
4.2 mmol
Type
reactant
Smiles
B(O)O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
53 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a 5 ml microwave vessel
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After reaction completion
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The target compound was purified by HPLC
CUSTOM
Type
CUSTOM
Details
to give a yellow solid (800 mg; 85%)

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=CC1)C=1C=NC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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